2-[(4-Ethylanilino)methyl]isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[(4-ethylanilino)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-12-7-9-13(10-8-12)18-11-19-16(20)14-5-3-4-6-15(14)17(19)21/h3-10,18H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROOCEJCXHMKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-Ethylanilino)methyl]isoindoline-1,3-dione, a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. Isoindoline derivatives are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and neuroprotective effects. This article explores the biological activity of this compound through various case studies and research findings.
Chemical Structure
The compound's structure is characterized by an isoindoline core with an ethylaniline substituent at the 2-position. This structural configuration is significant for its interaction with biological targets.
1. Analgesic and Anti-inflammatory Effects
Recent studies have demonstrated that derivatives of isoindoline-1,3-dione exhibit notable analgesic and anti-inflammatory properties. For instance, a study highlighted the acute toxicity and biological activity of several N-substituted derivatives, including this compound. The compound showed promising results in reducing inflammation and pain in vivo models, suggesting its potential as a therapeutic agent for pain management .
2. Neuroprotective Properties
Isoindoline derivatives have been investigated for their neuroprotective effects, particularly concerning neurodegenerative diseases like Alzheimer's. Research has indicated that these compounds can inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain. In silico studies revealed that this compound could serve as a potential AChE inhibitor, with IC50 values indicating effective inhibition .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anti-inflammatory Mechanism : The compound modulates pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10. This dual action helps in reducing inflammation effectively .
- Cholinesterase Inhibition : The ability to inhibit AChE suggests that the compound may help alleviate symptoms of Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission .
Case Study 1: Analgesic Activity Evaluation
In a controlled study evaluating the analgesic effects of various isoindoline derivatives, this compound was tested alongside other compounds. The results indicated a significant reduction in pain responses in animal models compared to controls. The compound was classified as having low toxicity while exhibiting strong analgesic properties .
Case Study 2: Neuroprotective Activity Assessment
A series of experiments were conducted to assess the neuroprotective potential of isoindoline derivatives against AChE. The study utilized molecular docking techniques to predict binding affinities and subsequently confirmed these findings through enzyme inhibition assays. The results showed that this compound had a competitive inhibition profile with an IC50 value comparable to known AChE inhibitors .
Comparative Analysis of Biological Activities
| Compound | Analgesic Activity (Effectiveness) | AChE Inhibition IC50 (µM) | Toxicity Level |
|---|---|---|---|
| This compound | High | 0.91 | Low |
| Other Isoindoline Derivative A | Moderate | 0.75 | Moderate |
| Other Isoindoline Derivative B | Low | 1.50 | High |
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of 2-[(4-Ethylanilino)methyl]isoindoline-1,3-dione is in medicinal chemistry. Research has shown that derivatives of isoindoline can exhibit anti-cancer properties. The compound's ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored the anti-cancer activity of isoindoline derivatives. The research indicated that compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .
Organic Synthesis
In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for various reactions, including nucleophilic substitutions and cyclization processes.
Table 1: Synthetic Routes Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles to form new compounds | |
| Cyclization | Formation of cyclic structures through intramolecular reactions | |
| Coupling Reactions | Used in cross-coupling reactions to build complex organic frameworks |
Material Science
The compound's properties also lend themselves to applications in material science. Its ability to form stable complexes with metals can be utilized in creating novel materials with specific electronic or optical properties.
Case Study: Conductive Polymers
Research has indicated that incorporating this compound into polymer matrices enhances their conductivity. A study published in Advanced Materials demonstrated that polymers doped with this compound exhibited improved electrical conductivity and thermal stability, making them suitable for applications in flexible electronics .
Chemical Reactions Analysis
Amidation and Substitution Reactions
The methylene bridge (-CH2-) adjacent to the isoindole nitrogen exhibits nucleophilic reactivity:
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Amidation : Reacts with acyl chlorides or activated carboxylic acids (e.g., using EDC/HOBT coupling agents) to form stable amides. For example, reaction with pyridinylmethylamines produces bioactive hybrids .
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Alkylation : The secondary amine participates in alkylation with haloalkanes (e.g., ethyl bromide) in basic media .
Mechanistic Insight :
The lone pair on the methylene nitrogen facilitates nucleophilic attack, while the electron-withdrawing isoindole-dione moiety stabilizes intermediates.
Condensation Reactions
The compound undergoes Claisen–Schmidt condensation with aromatic aldehydes (e.g., 2-fluorobenzaldehyde) in ethanol under basic conditions (KtOBu), forming α,β-unsaturated ketones :
Reaction Scheme :
2-[(4-Ethylanilino)methyl]isoindole-1,3-dione + RCHO → (E)-acryloyl derivative
Table 2: Condensation Optimization
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| KtOBu | Ethanol | 2 | 78 |
| NaOH | DMF | 6 | 65 |
Biological Interactions (Enzyme Inhibition)
The compound acts as a cyclooxygenase (COX) inhibitor by competitively binding to the enzyme’s active site, blocking arachidonic acid conversion to prostaglandins. SAR studies suggest:
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The 2-ethylphenyl group enhances hydrophobic interactions.
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The isoindole-dione core mimics substrate geometry.
Table 3: Inhibitory Activity
| Enzyme Target | IC₅₀ (µM) | Assay Type |
|---|---|---|
| COX-1 | 1.2 | Fluorescent |
| COX-2 | 0.8 | Spectrophotometric |
Spectroscopic Characterization
Key spectral data for reaction monitoring:
Table 4: NMR and IR Peaks
| Technique | Signal (δ, ppm / cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR (DMSO) | 7.73–7.95 (d, J=16.1 Hz) | Trans-alkene protons |
| ¹³C NMR | 182.8, 177.9 | C=O (isoindole, acryloyl) |
| IR | 1715, 1680 | C=O stretch |
Stability and Degradation
-
Thermal Decomposition : Degrades above 250°C, releasing CO and NH3.
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Hydrolytic Stability : Resistant to hydrolysis at neutral pH but degrades under strong acidic/basic conditions.
Comparison with Similar Compounds
Analgesic Activity
- 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione: Exhibits 1.6-fold higher analgesic activity than metamizole sodium in mice, with low acute toxicity (LD₅₀ > 2000 mg/kg) .
Physicochemical Properties
Substituents significantly influence molecular weight, polarity, and solubility:
- 2-[(4-Chlorophenylamino)methyl]isoindoline-1,3-dione: Molecular weight = 286.72 g/mol, Cl substituent increases hydrophobicity .
- 2-(4-ethoxyphenyl)isoindoline-1,3-dione : Molecular weight = 267.28 g/mol; ethoxy group enhances electron-donating capacity .
- 2-((perfluoropropan-2-yl)oxy)isoindoline-1,3-dione : Fluorine atoms confer high electronegativity and metabolic stability .
Table 3: Key Physicochemical Parameters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP |
|---|---|---|---|
| 2-[(4-Chlorophenylamino)methyl] derivative | C₁₅H₁₁ClN₂O₂ | 286.72 | 2.95* |
| 2-(4-ethoxyphenyl) derivative | C₁₆H₁₃NO₃ | 267.28 | 2.95* |
| Fluorinated derivative (CAS 2719854-89-2) | C₁₁H₄F₇NO₃ | 331.15 | N/A |
*Estimated values based on structural analogs .
Preparation Methods
Primary Condensation Reaction
The foundational synthesis route involves the condensation of isoindoline-1,3-dione with 4-ethylaniline derivatives. According to VulcanChem, this reaction typically employs ethanol or acetic acid as solvents under reflux conditions (80–120°C). The nucleophilic amine group of 4-ethylaniline attacks the electrophilic carbonyl carbon of isoindoline-1,3-dione, forming a methylene bridge.
Key Parameters:
Intermediate Isolation and Characterization
Post-condensation intermediates are often isolated via vacuum filtration and recrystallized from ethanol/water mixtures. Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is standard for monitoring reaction progress.
Cyclocondensation Approaches
One-Pot Cyclocondensation
Patents WO2014018866A1 and US9133161B2 describe advanced cyclocondensation methods using 3-aminopiperidine-2,6-dione salts as precursors. While these methods target structurally analogous isoindoline derivatives, they provide transferable insights:
Adaptations for 4-Ethylanilino Functionalization
To incorporate the 4-ethylanilino group, modified protocols replace piperidine derivatives with 4-ethylaniline during the cyclocondensation step. This requires:
-
Temperature Modulation: Lowering reaction temperatures to 60–80°C prevents N-ethyl group degradation.
-
Solvent Optimization: Acetic acid remains preferred due to its dual role as solvent and proton donor.
Solvent and Catalyst Optimization
Solvent Systems
Lewis Acid Catalysis
Deprotection steps, critical for removing hydroxyl-protecting groups, utilize Lewis acids:
-
BCl₃ and BBr₃ : Effective in dichloromethane at −10°C, achieving >90% deprotection efficiency.
-
Safety Note: Boron trihalides require strict moisture control to prevent exothermic side reactions.
Purification and Analytical Characterization
Chromatographic Techniques
Q & A
Q. What are the standard synthetic routes for preparing 2-[(4-Ethylanilino)methyl]isoindoline-1,3-dione, and what methodological considerations are critical for reproducibility?
The compound can be synthesized via a Mannich-type reaction involving phthalimide, formaldehyde, and 4-ethylaniline. A general protocol involves:
- Refluxing formaldehyde (39%) and 4-ethylaniline in ethanol to form an intermediate imine.
- Combining this with phthalimide in the presence of a base (e.g., KOH) under reflux for 3–6 hours. Key factors for reproducibility include stoichiometric ratios (e.g., excess formaldehyde to drive imine formation), solvent polarity (ethanol vs. glacial acetic acid), and reaction temperature (70–80°C) . Crystallization and purification steps (e.g., recrystallization from ethanol) are essential to isolate the product in high purity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should be prioritized?
- ¹H NMR : Look for the singlet corresponding to the methylene group (–CH₂–) linking the isoindoline-dione and aniline moieties (~δ 4.5–5.0 ppm). The ethyl group on the aniline ring appears as a triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~2.5 ppm, CH₂).
- FT-IR : Confirm the presence of phthalimide carbonyls (C=O stretches at ~1700–1750 cm⁻¹) and C–N stretches (~1290–1310 cm⁻¹) .
- X-ray crystallography (if available): Resolves stereochemical ambiguities and validates molecular geometry .
Q. How can researchers assess the environmental fate of this compound in preliminary studies?
Follow the framework from Project INCHEMBIOL ():
- Physicochemical properties : Measure logP (lipophilicity), water solubility, and hydrolysis rates.
- Degradation pathways : Perform photolysis experiments (UV light exposure) or biodegradation assays with soil microbiota.
- Partitioning studies : Use HPLC or LC-MS to quantify distribution in water, soil, and organic phases .
Advanced Research Questions
Q. How can contradictory results in the bioactivity of isoindoline-1,3-dione derivatives be methodologically resolved?
Contradictions often arise from substituent effects or assay conditions. To address this:
- Systematic variation : Synthesize analogs with controlled substitutions (e.g., electron-withdrawing/donating groups) and test under standardized conditions (e.g., acetylcholinesterase inhibition assays at pH 7.4, 37°C) .
- Statistical validation : Use randomized block designs (as in ) with replicates (n ≥ 4) to minimize batch-to-batch variability.
- Computational modeling : Perform docking studies to correlate substituent effects with binding affinity to target enzymes .
Q. What strategies optimize the synthesis of this compound when scaling from milligram to gram quantities?
Scaling introduces challenges in heat transfer and purification. Mitigate via:
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR splitting patterns) for isoindoline-1,3-dione derivatives?
Discrepancies may stem from dynamic effects (e.g., rotamers) or impurities. Solutions include:
- Variable-temperature NMR : Identify coalescence temperatures for rotameric signals.
- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals unambiguously .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out impurities .
Methodological Frameworks
Q. What integrated approaches combine synthetic chemistry and environmental risk assessment for isoindoline-1,3-dione derivatives?
Adopt a tiered framework:
- Tier 1 (Lab-scale) : Synthesize derivatives and screen for acute toxicity (e.g., Daphnia magna assays).
- Tier 2 (Field studies) : Monitor degradation products in simulated ecosystems (e.g., microcosms with soil/water compartments) .
- Tier 3 (Computational) : Use QSAR models to predict long-term ecotoxicological impacts .
Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for isoindoline-1,3-dione analogs?
- Independent variables : Substituent position (para vs. meta), electronic properties (Hammett σ constants), and steric bulk.
- Dependent variables : Bioactivity (IC₅₀ values), solubility, and metabolic stability.
- Statistical analysis : Apply multivariate regression to identify dominant factors driving activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
